2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. Its structure comprises:
- Imidazole core: Functionalized with a 3-methoxyphenyl group at the 1-position and a sulfanyl group at the 2-position.
- Acetamide side chain: Linked via the sulfanyl group to an N-(3-methylphenyl) substituent.
This compound is hypothesized to exhibit bioactivity due to structural similarities with known enzyme inhibitors and receptor ligands, particularly in the context of SIRT inhibition (as seen in SirReal2 analogs) or antimicrobial/anti-inflammatory applications .
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-5-3-6-15(11-14)21-18(23)13-25-19-20-9-10-22(19)16-7-4-8-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAOFVMUQIIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a substituted benzaldehyde with glyoxal and ammonia or an amine. The resulting imidazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an acylation reaction using an appropriate acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to imidazole derivatives. A study focused on a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated significant antimicrobial activity against various pathogens. The synthesized derivatives were tested for their efficacy against Mycobacterium tuberculosis and showed promising results, indicating that similar compounds may exhibit comparable properties .
Case Study: Antimicrobial Efficacy
A recent investigation evaluated the antibacterial activity of imidazole derivatives against multidrug-resistant strains, where compounds similar to 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide were found to be effective against Gram-positive bacteria, including MRSA.
Anticancer Activity
The anticancer potential of this compound is supported by studies that have demonstrated its ability to inhibit cancer cell proliferation. For instance, a related study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates indicated that structural analogs could effectively reduce cell viability in cancer cell lines such as HCT-116 and MCF-7 .
Case Study: Cytotoxic Effects
In a comparative analysis, the cytotoxic effects of several sulfonamide derivatives were assessed on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations above 10 µM, suggesting that the compound could be further explored for its anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazole-based compounds. The presence of specific functional groups, such as methoxy and sulfanyl groups, significantly influences biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Methoxy | Enhances lipophilicity and bioavailability |
| Sulfanyl | Contributes to antimicrobial and anticancer activities |
Mechanism of Action
The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds or undergoing redox reactions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Imidazole Substituents
Acetamide Substituents
Physicochemical and Pharmacokinetic Properties
- Melting Points :
- Solubility :
- Methoxy and methyl groups in the target compound may reduce aqueous solubility compared to polar analogs like , which incorporate acetamide or isoxazole moieties .
Biological Activity
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves reactions between 3-methoxyphenyl derivatives and imidazole compounds, often utilizing thioacetamide as a key reagent. The process can include:
- Formation of the Imidazole Ring : Achieved through cyclization reactions with appropriate precursors.
- Attachment of the Methoxyphenyl Group : Involves nucleophilic substitution reactions.
- Incorporation of Thioacetamide : Conducted under controlled temperature and pH conditions to ensure proper linkage formation.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. The presence of methoxy groups in the structure is often correlated with enhanced biological activity against various pathogens.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Antibacterial | 0.05 µg/mL |
| Example B | Antifungal | 0.064 µg/mL |
The above table summarizes findings from studies on related compounds, suggesting that this compound may exhibit similar antimicrobial properties.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. Such interactions can influence various biochemical pathways, potentially leading to therapeutic effects in diseases.
Case Studies
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. Results indicated that certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Key Findings:
- Compounds with multiple methoxy groups showed enhanced activity against tested organisms.
- The structural configuration significantly influenced the bioactivity, emphasizing the importance of functional groups in the design of new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide?
The synthesis typically involves:
- Imidazole Core Formation : Cyclization of aldehydes, amines, and nitriles under mild acidic/basic conditions .
- Substitution Reactions : Introduction of the 3-methoxyphenyl group via electrophilic aromatic substitution and attachment of the sulfanyl linkage through nucleophilic substitution .
- Acetamide Coupling : Reaction of the sulfanyl-imidazole intermediate with a 3-methylphenyl acetamide derivative, often using ethanol or dichloromethane as solvents . Continuous flow reactors may enhance scalability and reproducibility for industrial-scale synthesis .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
Q. What preliminary biological activities have been reported for similar imidazole derivatives?
While direct data on this compound is limited, structurally related analogs show:
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
Challenges like moderate yields (e.g., 40–60%) can be addressed by:
Q. What strategies are recommended for resolving contradictory biological activity data?
Discrepancies in IC50 values (e.g., ±10 µM across studies) may arise from assay variability. Solutions include:
- Orthogonal Assays : Combining enzymatic inhibition (e.g., kinase assays) with cell viability tests .
- Computational Modeling : Molecular docking to predict target interactions (e.g., EGFR or COX-2) and guide experimental validation .
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Substituent Modification : Replacing the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
- Sulfanyl Group Replacement : Testing oxy (-O-) or amino (-NH-) analogs to assess metabolic stability .
- In Silico Screening : Using tools like AutoDock to prioritize derivatives for synthesis .
Q. What methodologies are critical for assessing in vivo pharmacokinetics?
- ADME Profiling : LC-MS/MS to measure plasma half-life and bioavailability in rodent models .
- Toxicology Studies : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .
- Metabolite Identification : High-resolution MS to detect phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported IC50 values across studies?
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations can alter results .
- Compound Purity : Ensure >95% purity via HPLC before testing .
- Dose-Response Validation : Replicate experiments with independent synthetic batches .
Methodological Recommendations
Q. What computational tools aid in designing derivatives with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
